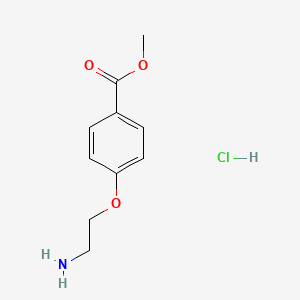

Methyl 4-(2-aminoethoxy)benzoate hydrochloride

概要

説明

Methyl 4-(2-aminoethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-(2-aminoethoxy)benzoate hydrochloride can be synthesized from methyl 4-hydroxybenzoate through a two-step process. The first step involves the reaction of methyl 4-hydroxybenzoate with 2-chloroethanol in the presence of a base such as potassium carbonate to form methyl 4-(2-hydroxyethoxy)benzoate. The second step involves the reaction of methyl 4-(2-hydroxyethoxy)benzoate with ammonia to form methyl 4-(2-aminoethoxy)benzoate, which is then converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same two-step process described above. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization or other suitable methods.

化学反応の分析

Types of Reactions

Methyl 4-(2-aminoethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

科学的研究の応用

Chemical Profile

- Chemical Formula : C10H13ClN2O3

- Molecular Weight : 232.68 g/mol

- Structure : An ester derivative of benzoic acid featuring a 2-aminoethoxy group.

Pharmaceutical Applications

Methyl 4-(2-aminoethoxy)benzoate hydrochloride is primarily recognized for its role in the synthesis of Selective Estrogen Receptor Modulators (SERMs). These compounds are crucial in managing post-menopausal symptoms and preventing osteoporosis.

Key Pharmaceutical Uses:

- Selective Estrogen Receptor Modulators (SERMs) : This compound serves as a precursor in the development of SERMs, which have therapeutic applications in breast cancer treatment and osteoporosis management.

- Neurological Disorders : It acts as an intermediate in synthesizing drugs targeting neurological conditions, enhancing drug efficacy and specificity .

- Antibiotic Development : Research indicates its potential use in developing antibiotics based on quinoline and indole structures .

Biochemical Research

In biochemical studies, this compound is utilized for its interactions with estrogen receptors, influencing gene expression related to hormonal signaling.

Research Insights:

- Enzyme Inhibition Studies : The compound aids in understanding enzyme mechanisms and receptor binding, providing insights into potential therapeutic targets .

- Cellular Mechanisms : Studies demonstrate that it alters gene expression profiles associated with estrogen responsiveness, affecting cellular behaviors such as proliferation and differentiation .

Material Science

The compound is explored for its role in developing polymeric materials, contributing to advancements in drug delivery systems and smart materials. Its properties make it suitable for applications in various material science domains.

Analytical Chemistry

This compound is employed as a standard in chromatographic techniques, facilitating the accurate quantification of related compounds in complex mixtures. This application is essential for ensuring the quality and purity of pharmaceutical products.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound:

- SERM Development : A study demonstrated that derivatives of this compound showed significant activity against breast cancer cell lines, indicating its potential as a therapeutic agent.

- Biological Evaluation : In research evaluating various derivatives, compounds containing the methyl 4-(2-aminoethoxy)benzoate structure exhibited enhanced biological activity compared to standard treatments .

- Material Innovations : Investigations into its use in smart materials have shown promising results, particularly in drug delivery systems where controlled release is critical for therapeutic efficacy .

作用機序

The mechanism of action of methyl 4-(2-aminoethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with target molecules, facilitating its binding and interaction. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Methyl 4-hydroxybenzoate: A precursor in the synthesis of methyl 4-(2-aminoethoxy)benzoate hydrochloride.

Methyl 4-(2-hydroxyethoxy)benzoate: An intermediate in the synthesis process.

Ethyl 4-(2-aminoethoxy)benzoate: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in various scientific research applications, distinguishing it from similar compounds .

生物活性

Methyl 4-(2-aminoethoxy)benzoate hydrochloride, a compound with the molecular formula C10H13ClN2O3, has garnered attention in biomedical research due to its significant interactions with estrogen receptors (ERs). This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interaction

This compound primarily targets estrogen receptors, mimicking the structure of estrogen. This interaction leads to modulation of gene transcription associated with various biological processes, including cell growth and differentiation. The compound's ability to influence estrogen signaling pathways makes it relevant in the treatment of conditions like osteoporosis and breast cancer.

Biochemical Pathways

Upon binding to ERs, this compound activates or represses the transcription of estrogen-responsive genes. This modulation can result in significant cellular effects, including:

- Cell Proliferation : Enhanced growth of estrogen-dependent tissues.

- Differentiation : Changes in the maturation processes of various cell types.

- Metabolic Regulation : Influence on metabolic pathways related to energy homeostasis.

Cellular Effects

This compound has been shown to affect various cell types. In laboratory settings, it alters gene expression profiles linked to hormonal responses. Notably, it can impact signaling pathways that regulate cellular metabolism and function. For example, studies indicate that this compound can modulate the expression of genes involved in estrogen receptor signaling, influencing cellular responses to hormonal stimuli.

Case Studies

- Osteoporosis Treatment : In a study evaluating the effects of selective estrogen receptor modulators (SERMs), this compound demonstrated potential in improving bone density metrics in animal models. The compound showed a dose-dependent increase in bone mineral density compared to control groups.

- Breast Cancer Models : Research involving breast cancer cell lines revealed that treatment with this compound resulted in reduced proliferation rates and induced apoptosis in cancerous cells. The compound's efficacy was linked to its ability to modulate ER activity and downstream signaling pathways associated with tumor growth.

This compound exhibits several notable biochemical properties:

- Stability : The compound is stable under standard laboratory conditions but may experience degradation over extended periods.

- Dosage Effects : Varying dosages have been shown to yield different biological outcomes; lower doses tend to exhibit beneficial effects on metabolic functions while higher doses may lead to cytotoxicity in certain cell types.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl 4-(2-aminoethoxy)benzoate | Ester derivative with a para aminoethoxy group | Targets estrogen receptors effectively |

| Methyl 4-aminobenzoate | Amino group directly on the benzene ring | Primarily acts as a local anesthetic |

| Methyl 4-(hydroxyethyl)benzoate | Hydroxyethyl group instead of aminoethoxy | Used in cosmetic formulations; lesser interaction with ERs |

| Methyl 4-(phenylthio)benzoate | Contains a phenylthio group | Exhibits different biological activities unrelated to ER signaling |

特性

IUPAC Name |

methyl 4-(2-aminoethoxy)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKLMHVRCUIUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210113-85-2 | |

| Record name | methyl 4-(2-aminoethoxy)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。